

An In-depth Technical Guide to 3-Bromo-2,5-dichlorothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2,5-dichlorothiophene

Cat. No.: B1268062

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

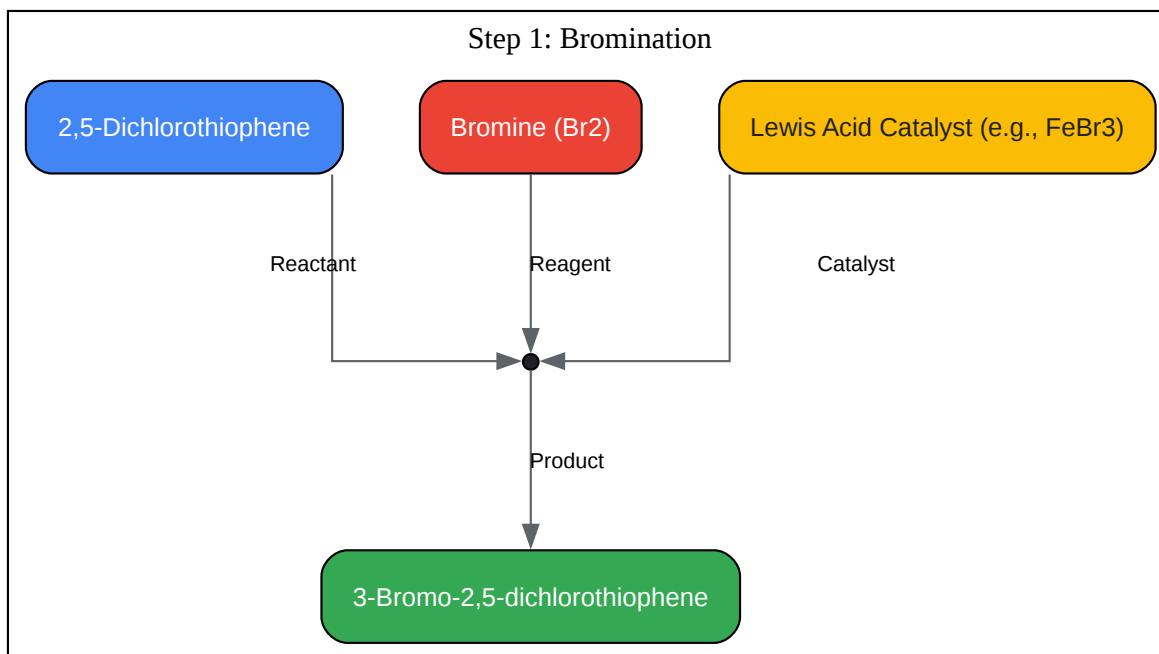
This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic pathways related to **3-Bromo-2,5-dichlorothiophene** (CAS Number: 60404-18-4), a halogenated thiophene derivative with significant potential in the fields of organic electronics and pharmaceutical development.

Core Properties and Data

3-Bromo-2,5-dichlorothiophene is a versatile chemical intermediate. Its trifunctional nature, possessing bromo and chloro substituents, allows for selective and sequential chemical modifications, making it a valuable building block in the synthesis of complex organic molecules.

Physical and Chemical Properties

The key physical and chemical properties of **3-Bromo-2,5-dichlorothiophene** are summarized in the table below for easy reference.


Property	Value	Reference
CAS Number	60404-18-4	[1] [2]
Molecular Formula	C ₄ HBrCl ₂ S	[1] [2]
Molecular Weight	231.93 g/mol	
Appearance	Clear colorless to pale yellow liquid	[3]
Boiling Point	95-97 °C (at 14 mmHg)	[2]
Density	1.684 g/mL (at 25 °C)	
Refractive Index	1.6055-1.6105 (at 20 °C)	[3]
Solubility	While specific quantitative data is limited, similar halogenated thiophenes exhibit good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran (THF), and toluene. Solubility in polar protic solvents like alcohols is generally more limited. [4] [5]	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2,5-dichlorothiophene** is not readily available in published literature, a logical synthetic route can be proposed based on established methodologies for the synthesis of related brominated thiophenes. The most common approach involves the exhaustive halogenation of a thiophene precursor followed by selective dehalogenation.

A plausible synthetic pathway for **3-Bromo-2,5-dichlorothiophene** would start from 2,5-dichlorothiophene. This precursor can be brominated to yield **3-bromo-2,5-dichlorothiophene**.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **3-Bromo-2,5-dichlorothiophene**.

General Experimental Protocol (Adapted from similar syntheses)

Materials:

- 2,5-Dichlorothiophene
- Bromine (Br₂)
- Anhydrous Iron(III) bromide (FeBr₃) or iron powder as a catalyst
- Anhydrous dichloromethane (DCM) as a solvent
- 10% w/v aqueous sodium bisulfite solution

- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 2,5-dichlorothiophene in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Add the Lewis acid catalyst (e.g., anhydrous iron(III) bromide) to the solution.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of bromine in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, quench the reaction by carefully adding a 10% aqueous sodium bisulfite solution to consume any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety and Handling

3-Bromo-2,5-dichlorothiophene is a chemical that requires careful handling. The following safety information is based on available Safety Data Sheets (SDS) for this compound.[\[1\]](#)

GHS Hazard Classification

Hazard Class	Hazard Statement
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed.
Skin irritation (Category 2)	H315: Causes skin irritation.
Eye irritation (Category 2)	H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation.

Precautionary Statements

Type	Statement
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ eye protection/ face protection.
Response	P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P332 + P313: If skin irritation occurs: Get medical advice/attention. P337 + P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Storage	P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Applications in Research and Development

Halogenated thiophenes are pivotal building blocks in the synthesis of advanced materials and pharmaceuticals. The distinct reactivity of the C-Br and C-Cl bonds in **3-Bromo-2,5-dichlorothiophene** allows for regioselective functionalization through various cross-coupling reactions.

Organic Electronics

Thiophene-based materials are integral to the field of organic electronics, finding applications in:

- Organic Light-Emitting Diodes (OLEDs): Thiophene-containing molecules and polymers are used as emissive and charge-transporting materials. The ability to tune the electronic properties through substitution on the thiophene ring is crucial for achieving high efficiency and specific emission colors.[\[6\]](#)
- Organic Field-Effect Transistors (OFETs): Polythiophenes and other thiophene-based semiconductors are widely used as the active channel material in OFETs due to their excellent charge transport properties.
- Organic Photovoltaics (OPVs): In OPVs, thiophene derivatives are often incorporated into donor-acceptor copolymers that form the active layer of the solar cell.

3-Bromo-2,5-dichlorothiophene serves as a valuable monomer for the synthesis of conjugated polymers with tailored optoelectronic properties for these applications. The presence of multiple halogen atoms provides sites for polymerization and further functionalization to fine-tune the material's performance.

Pharmaceutical and Agrochemical Synthesis

The thiophene scaffold is a common motif in many biologically active compounds. Halogenated thiophenes are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The bromine and chlorine atoms on **3-Bromo-2,5-dichlorothiophene** can be readily substituted to introduce a wide range of functional groups, enabling the construction of diverse molecular architectures for drug discovery and development.

Conclusion

3-Bromo-2,5-dichlorothiophene is a valuable and versatile chemical intermediate with significant potential for the development of advanced materials and novel therapeutics. Its well-defined physical and chemical properties, combined with its reactivity in a variety of organic transformations, make it a key building block for researchers and scientists in both academic and industrial settings. Proper handling and adherence to safety guidelines are essential when working with this compound. As the demand for high-performance organic electronic materials and new pharmaceuticals continues to grow, the importance of intermediates like **3-Bromo-2,5-dichlorothiophene** is set to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 3-Bromo-2,5-dichlorothiophene, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. 3-Bromo-2,5-dichlorothiophene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2,5-dichlorothiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268062#3-bromo-2-5-dichlorothiophene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com